An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 3-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
3-Fluoro-4-nitrobenzonitrile, with the CAS number 218632-01-0, is an aromatic compound characterized by the presence of fluoro, nitro, and cyano functional groups attached to a benzene ring.[1][3][4] These groups significantly influence the molecule's reactivity, making it a versatile building block in organic synthesis.
Physical and Chemical Data
A summary of the key physicochemical properties of 3-Fluoro-4-nitrobenzonitrile is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃FN₂O₂ | [1][3][4] |
| Molecular Weight | 166.11 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystalline solid | [2] |
| Melting Point | 86-88 °C | [2] |
| Boiling Point | 267.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.46 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [5] |
| InChI Key | OZXCOGPRBUSXLE-UHFFFAOYSA-N | [6][7] |
| SMILES | C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-] | [1] |
Spectroscopic Data
Experimental spectroscopic data for 3-Fluoro-4-nitrobenzonitrile is not widely available in public databases. However, based on the functional groups present, the following characteristic spectral features can be predicted:
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile group (C≡N) around 2200 cm⁻¹, the nitro group (NO₂) with symmetric and asymmetric stretches around 1350 cm⁻¹ and 1530 cm⁻¹, respectively, and C-F stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic region of the proton NMR spectrum would display signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and cyano groups, and the electronegativity of the fluorine atom.
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, with the carbon of the nitrile group appearing in the characteristic region for nitriles.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule by providing its exact mass.
Synthesis and Experimental Protocols
3-Fluoro-4-nitrobenzonitrile can be synthesized through various routes. A detailed experimental protocol for its preparation from 3-fluoro-4-nitrobenzaldehyde oxime is provided below.
Synthesis of 3-Fluoro-4-nitrobenzonitrile from 3-Fluoro-4-nitrobenzaldehyde Oxime
This protocol outlines the dehydration of 3-fluoro-4-nitrobenzaldehyde oxime to yield 3-Fluoro-4-nitrobenzonitrile. This transformation is typically achieved with high efficiency.
Materials:
-
3-Fluoro-4-nitrobenzaldehyde oxime
-
Acetic anhydride
-
Ice-water
-
Sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoro-4-nitrobenzaldehyde oxime (1.0 equivalent) in acetic anhydride.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into ice-water and stir vigorously to hydrolyze the excess acetic anhydride.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-Fluoro-4-nitrobenzonitrile by column chromatography or recrystallization.
Expected Yield: High yields, typically greater than 90%, are expected for this type of dehydration reaction.[2]
Chemical Reactivity and Applications
The chemical reactivity of 3-Fluoro-4-nitrobenzonitrile is dominated by the interplay of its three functional groups. The strong electron-withdrawing nature of the nitro and cyano groups activates the benzene ring, making the fluorine atom highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[6]
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of diverse functionalities onto the aromatic ring. The SₙAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions.[6]
Synthesis of Heterocyclic Compounds
A significant application of 3-Fluoro-4-nitrobenzonitrile is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, it serves as a key starting material for the synthesis of 1,2,6-trisubstituted benzimidazole derivatives.[6] The synthesis typically begins with an SₙAr reaction between 3-Fluoro-4-nitrobenzonitrile and an aromatic amine, followed by subsequent cyclization steps.[6]
Safety and Handling
3-Fluoro-4-nitrobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H332: Harmful if inhaled.[7]
Precautionary Statements (P-phrases):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.[7]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 | FF74956 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 | Benchchem [benchchem.com]
- 7. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 [sigmaaldrich.com]
- 8. 218632-01-0 Cas No. | 3-Fluoro-4-nitrobenzonitrile | Apollo [store.apolloscientific.co.uk]
3-Fluoro-4-nitrobenzonitrile
Meisenheimer Complex (Resonance Stabilized)
Substituted Product
